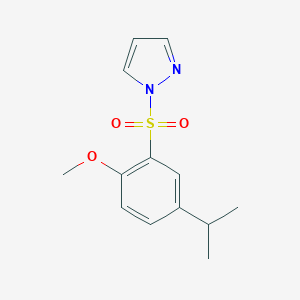
1-(4-Fluoro-3-methylphenyl)sulfonylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-3-methylphenyl)sulfonylazepane, also known as FMA, is a chemical compound that belongs to the class of azepanes. FMA has been known to have a wide range of applications in scientific research, mainly in the field of neuroscience.
Mécanisme D'action
1-(4-Fluoro-3-methylphenyl)sulfonylazepane acts as a selective blocker of the T-type calcium channel, which is a type of voltage-gated calcium channel that is expressed in various tissues, including neurons. T-type calcium channels are involved in the regulation of neuronal excitability and play a crucial role in the generation of low-threshold spikes (LTS) in neurons. This compound blocks the T-type calcium channel by binding to the channel pore and preventing calcium ions from entering the cell. This results in the inhibition of LTS and the reduction of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the frequency and duration of epileptic seizures in animal models of epilepsy. This compound has also been found to reduce pain sensitivity in animal models of neuropathic pain. Furthermore, this compound has been found to increase the duration of non-REM sleep and reduce the duration of REM sleep in rats.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Fluoro-3-methylphenyl)sulfonylazepane has several advantages for lab experiments. It is a potent and selective blocker of the T-type calcium channel, which makes it a valuable tool for studying the role of these channels in various physiological and pathological processes. This compound is also relatively stable and easy to handle, which makes it suitable for use in in vitro and in vivo experiments.
However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. This compound also has a low solubility in water, which can make it difficult to administer to animals.
Orientations Futures
There are several future directions for the use of 1-(4-Fluoro-3-methylphenyl)sulfonylazepane in scientific research. One direction is to study the role of T-type calcium channels in other physiological and pathological processes, such as cardiovascular diseases and cancer. Another direction is to develop more potent and selective blockers of T-type calcium channels based on the structure of this compound. Finally, this compound can be used to develop new drugs for the treatment of epilepsy, pain, and sleep disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has a wide range of applications in scientific research, particularly in the field of neuroscience. It is a potent and selective blocker of the T-type calcium channel and has been used to study the role of these channels in various physiological and pathological processes. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of new drugs for the treatment of various disorders.
Méthodes De Synthèse
The synthesis of 1-(4-Fluoro-3-methylphenyl)sulfonylazepane involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 1-aminocyclooctane in the presence of a base. The reaction results in the formation of this compound as a white solid with a melting point of 109-110°C. The purity of this compound can be further increased by recrystallization.
Applications De Recherche Scientifique
1-(4-Fluoro-3-methylphenyl)sulfonylazepane has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective blocker of the T-type calcium channel, which is involved in the regulation of neuronal excitability. This compound has been used to study the role of T-type calcium channels in various physiological and pathological processes, such as epilepsy, pain, and sleep disorders.
Propriétés
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c1-11-10-12(6-7-13(11)14)18(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABVSPYCHQKVOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B345431.png)

![1-(1-Adamantyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B345435.png)



amine](/img/structure/B345450.png)
![4-[(3-Isopropyl-4-propoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B345454.png)
![4-Bromo-2,5-dimethoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345459.png)
